Tert-butyl 4-cyanoisoindoline-2-carboxylate
Overview
Description
Tert-butyl 4-cyanoisoindoline-2-carboxylate is a chemical compound belonging to the class of isoindolines, which are bicyclic heterocyclic compounds This compound features a tert-butyl group attached to the carboxylate moiety of 4-cyanoisoindoline-2-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyanoisoindoline-2-carboxylate typically involves multiple steps, starting with the construction of the isoindoline core. One common approach is the cyclization of a suitable precursor, such as a diketone or a diester, under acidic or basic conditions. The tert-butyl group is then introduced through a subsequent esterification reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-cyanoisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carboxylate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of primary amines.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-cyanoisoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Isoindolines, including this compound, have been studied for their biological activities, such as anti-inflammatory and analgesic properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including the treatment of various diseases.
Industry: this compound is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 4-cyanoisoindoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the isoindoline core can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Tert-butyl 4-cyanoisoindoline-2-carboxylate is compared with other similar compounds, such as:
Isoindoline derivatives: These compounds share the isoindoline core but may have different substituents or functional groups.
Cyano-containing compounds: Other cyano-containing compounds may have different heterocyclic structures or additional functional groups.
The uniqueness of this compound lies in its specific combination of the tert-butyl group and the cyanoisoindoline structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
Isoindoline derivatives: Various isoindoline derivatives with different substituents.
Cyano-containing compounds: Other cyano-containing heterocyclic compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
tert-butyl 4-cyano-1,3-dihydroisoindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZSASIIBDEUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.